1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine
Description
Properties
IUPAC Name |
(2-fluoro-5-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQXQNQKPJIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Iodination of 2-Amino-5-fluorobenzoic Acid
- Starting Material: 2-amino-5-fluorobenzoic acid
- Reagents and Conditions:
- Dissolved in a concentrated sulfuric acid aqueous solution (volume ratio sulfuric acid:water = 1:7.8 to 1:9.3)
- Temperature maintained between 0–10 °C during sodium nitrite addition (5.64 mol/L aqueous solution)
- Diazotization monitored by TLC (PE/EA 1:1)
- After completion, carbamide is added, and the mixture cooled to 0 °C
- Potassium iodide solution (in sulfuric acid/water) is rapidly added at 0 °C, then warmed to room temperature and stirred overnight
- Workup:
- Filtration to obtain a brown solid
- Dissolution in ethyl acetate
- Sequential washes with hydrochloric acid, sodium bisulfate, and saturated brine
- Drying and solvent removal
- Addition of toluene and evaporation to remove residual solvents
- Cooling to crystallize 5-fluoro-2-iodobenzoic acid
This step efficiently introduces the iodine substituent via diazonium salt intermediate and iodide nucleophile, yielding the key iodinated benzoic acid derivative.
Conversion of 5-Fluoro-2-iodobenzoic Acid to 2-Fluoro-5-iodobenzoyl Chloride
- Reagents and Conditions:
- 5-fluoro-2-iodobenzoic acid is reacted with thionyl chloride (13.87 mol/L)
- Heated to 60 °C under stirring until the reaction mixture clarifies
- Workup:
This step activates the acid to a reactive acyl chloride, which is essential for efficient amide bond formation with pyrrolidine.
Synthesis of 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine
Reaction of 2-Fluoro-5-iodobenzoyl Chloride with Pyrrolidine
- Reagents:
- 2-fluoro-5-iodobenzoyl chloride (prepared as above)
- Pyrrolidine (amine nucleophile)
- Base such as triethylamine (to neutralize released HCl)
- Reaction Conditions:
- Typically conducted at room temperature
- Stirring for several hours to ensure complete conversion
- Mechanism:
- Nucleophilic attack of pyrrolidine nitrogen on the acyl chloride carbonyl carbon
- Formation of the amide bond with release of HCl, which is scavenged by the base
- Purification:
- The crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate (PE/EA) mixtures (e.g., 8:1)
- Drying under reduced pressure yields the pure this compound.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Purification Method |
|---|---|---|---|---|
| 1 | 2-amino-5-fluorobenzoic acid | Concentrated H2SO4/H2O (1:7.8–1:9.3), NaNO2 (5.64 mol/L) at 0–10 °C, carbamide, KI in H2SO4/H2O at 0 °C | 5-fluoro-2-iodobenzoic acid | Filtration, ethyl acetate extraction, acid/base washes, recrystallization |
| 2 | 5-fluoro-2-iodobenzoic acid | Thionyl chloride (13.87 mol/L), 60 °C, evaporation of solvents | 2-fluoro-5-iodobenzoyl chloride | Solvent evaporation, toluene wash |
| 3 | 2-fluoro-5-iodobenzoyl chloride + pyrrolidine | Triethylamine base, room temperature, several hours stirring | This compound | Silica gel chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine and related compounds:
Key Observations :
Physicochemical Properties
- Acid-Base Behavior : Unlike carboxylic acid-containing analogs (pKa ~4–5), the target compound lacks ionizable groups, rendering it neutral at physiological pH .
- Thermal Stability : Pyrrolidine carbonyl derivatives generally exhibit stability up to 300°C, but iodine’s polarizability may lower decomposition temperatures compared to fluorine analogs .
Biological Activity
1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine is a novel compound that has attracted significant attention due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine moiety linked to a phenyl ring, which is substituted with both fluorine and iodine atoms, enhancing its pharmacological properties. The molecular formula of this compound is CHFINO, with a molecular weight of 319.11 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoro-5-iodobenzoyl chloride with pyrrolidine, often in the presence of a base like triethylamine. This process neutralizes hydrochloric acid produced during the reaction. The mixture is stirred at room temperature to ensure complete conversion, followed by purification techniques such as recrystallization or chromatography.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of halogen substituents (fluorine and iodine) is believed to enhance the compound's binding affinity and selectivity towards specific targets, potentially increasing its therapeutic efficacy.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been investigated. Although specific IC50 values for this compound were not detailed in the available literature, similar compounds have shown promising results in inhibiting cancer cell growth . Future studies are needed to quantify these effects specifically for this compound.
Comparative Analysis with Related Compounds
The unique dual halogen substitution in this compound may provide enhanced binding characteristics compared to related compounds. Below is a comparative table highlighting structural characteristics and potential biological activities:
| Compound Name | Structure Characteristics | Potential Biological Activity |
|---|---|---|
| 1-[(2-Fluoro-5-chlorophenyl)carbonyl]pyrrolidine | Contains chlorine instead of iodine | Potential anticancer activity |
| 1-[(2-Fluoro-5-bromophenyl)carbonyl]pyrrolidine | Contains bromine instead of iodine | Potential anti-inflammatory activity |
| This compound | Unique dual halogen substitution | Promising anticancer and anti-inflammatory |
Case Studies and Research Findings
Recent studies have underscored the importance of exploring new derivatives for their biological activities:
- Antiproliferative Studies : Various synthesized compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines, demonstrating varying degrees of effectiveness depending on structural modifications .
- COX Inhibition Studies : Research involving other pyrrolidine derivatives has shown significant COX inhibition, indicating that similar mechanisms may be expected from this compound .
- In Vivo Studies : While in vitro studies provide initial insights into biological activities, comprehensive in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves acylation of pyrrolidine with 2-fluoro-5-iodobenzoyl chloride. Key parameters include:
- Temperature : Maintain between 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
- Catalyst : Triethylamine (TEA) is often used to neutralize HCl byproducts.
- Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (70–85%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine and iodine substitution patterns). Key signals include:
- Pyrrolidine carbonyl (C=O): ~170 ppm in ¹³C NMR.
- Aromatic protons: Split signals due to fluorine and iodine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of CO from the carbonyl group) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential irritant properties of carbonyl intermediates .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways for acylation and hydrolysis.
- Example: Optimize transition states for carbonyl activation using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics .
- Software : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .
Q. What strategies are employed to optimize reaction parameters in scaled-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading).
- Example: A 2³ factorial design identified solvent polarity as the most critical factor (p < 0.05) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde ).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra .
- Crystallography : If crystallizable, X-ray diffraction provides unambiguous confirmation (e.g., bond angles and torsion) .
Q. What are the key design considerations for bioactivity studies targeting this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and iodinated moieties .
- In Vitro Assays :
- IC₅₀ Determination : Use fluorescence-based assays (e.g., ATPase activity).
- Solubility Optimization : Prepare stock solutions in DMSO (≤1% v/v in final buffer) .
- SAR Studies : Synthesize analogs (e.g., replacing iodine with bromine) to assess halogen effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
